1-Pentene-2-ol

説明

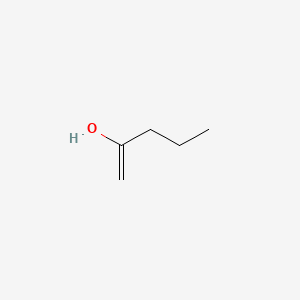

Structure

2D Structure

3D Structure

特性

CAS番号 |

61923-56-6 |

|---|---|

分子式 |

C5H10O |

分子量 |

86.13 g/mol |

IUPAC名 |

pent-1-en-2-ol |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h6H,2-4H2,1H3 |

InChIキー |

RTJBLRZRSVEQRH-UHFFFAOYSA-N |

SMILES |

CCCC(=C)O |

正規SMILES |

CCCC(=C)O |

他のCAS番号 |

61923-56-6 |

同義語 |

1-penten-2-ol 1-pentene-2-ol |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Pentene 2 Ol

Established Synthetic Pathways for 1-Pentene-2-ol and Related Alkenols

One general approach to synthesizing this compound involves the reaction of 1-pentene (B89616) with oxygen in the presence of a suitable catalyst ontosight.ai. While specific detailed pathways for this compound itself are less commonly highlighted in general overviews, synthetic strategies for similar alkenols often provide analogous routes.

For instance, the formation of pent-1-en-2-ol can be conceptualized through intermediates like pentyne. A proposed pathway starting from pentanoic acid involves its conversion to pentyne, followed by hydration to yield the enol, this compound, which exists in tautomeric equilibrium with 2-pentanone chemicalforums.com.

For related alkenols, established methods include Grignard reactions and acid-catalyzed hydration. For example, 2,3-dimethyl-4-penten-2-ol (B26450) can be synthesized via the addition of methylmagnesium bromide to 3-penten-2-one, followed by acid quenching (Grignard reaction), or through acid-catalyzed hydration of 2,3-dimethyl-4-pentene using sulfuric acid (0.5–2 mol%) at 60–80°C . These methods demonstrate the versatility of carbon-carbon bond formation and functional group interconversion in the synthesis of unsaturated alcohols.

Catalytic Synthesis Approaches and Catalyst Design for this compound Formation

Catalytic methods are crucial for the efficient and selective synthesis of alkenols. The direct synthesis of this compound can involve the catalytic reaction of 1-pentene with oxygen ontosight.ai. Catalyst design plays a pivotal role in optimizing such reactions for yield and selectivity.

In the broader context of unsaturated alcohol synthesis, catalyst design principles are applied to achieve specific transformations. For example, in the epoxidation of allylic alcohols with hydrogen peroxide, hybrid polyoxometalate anions, such as [α-B-SbW₉O₃₃(tBuSiO)₃Ti(OiPr)]³⁻, have been explored as molecular models for heterogeneous Ti-silicalite catalysts. These catalysts facilitate the transfer of electrophilic oxygen to the alkene substrate, with the allylic alcohol binding to the Ti center after pre-catalyst activation researchgate.net. The rate-determining step involves the heterolytic activation of H₂O₂ over the Ti(IV) center and electrophilic oxygen transfer researchgate.net.

While not directly for this compound, the selective hydrogenation of alkynes to alkenes, such as 1-pentyne (B49018) to 1-pentene, utilizes catalysts like PdTi cluster catalysts, which exhibit high selectivity (85–90%) for the alkene product at high conversion rates (>95%) rsc.org. Such catalyst design principles, focusing on active site structure and reaction mechanism, are transferable to other alkene-forming or functionalization reactions relevant to this compound.

Stereoselective and Asymmetric Synthesis Strategies for Unsaturated Alcohols Analogous to this compound

Stereoselective synthesis is vital for producing specific enantiomers or diastereomers of unsaturated alcohols, which often possess distinct biological activities or applications. While direct asymmetric synthesis of this compound is less documented, methods for its isomers and analogous compounds provide valuable insights.

A notable example is the asymmetric synthesis of (R)-(-)-4-penten-2-ol, an isomer of this compound. This synthesis involves the reaction of acetaldehyde (B116499) with (-)-Ipc₂B(allyl)borane in dry diethyl ether at -78 °C, followed by oxidative workup with NaOH and H₂O₂. This method yielded (R)-(-)-4-penten-2-ol in 77% yield with high enantiomeric purity chemicalbook.com.

Table 1: Asymmetric Synthesis of (R)-(-)-4-Penten-2-ol

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess | Reference |

| Acetaldehyde | (-)-Ipc₂B(allyl)borane | 3 M NaOH, 30% H₂O₂ | Dry Et₂O | -78 then 25 | 1 then 2 | (R)-(-)-4-Penten-2-ol | 77 | Not specified, but asymmetric synthesis implies high purity | chemicalbook.com |

Another significant strategy for preparing chiral unsaturated alcohols is the Sharpless asymmetric epoxidation. This method is highly reliable and chemoselective, enabling the selective oxidation of allylic double bonds in the presence of other carbon-carbon double or triple bonds to yield chiral 2,3-epoxy alcohols. These epoxy alcohols serve as versatile precursors for various complex targets, including biologically active molecules mdpi.comresearchgate.net. The absolute configuration of the resulting epoxide can be predicted based on the enantiomer of tartrate used in the reaction mdpi.com.

Biocatalytic and Enzymatic Routes for the Production of Unsaturated Alcohols, including Desaturation Reactions Relevant to this compound

Biocatalysis offers an environmentally friendly and often highly selective alternative for the production of chemicals, including unsaturated alcohols. Enzymes can catalyze desaturation reactions, introducing double bonds into saturated or partially unsaturated compounds.

The Rieske nonheme mononuclear iron oxygenase MdpJ, found in the bacterial strain Aquincola tertiaricarbonis L108, has demonstrated the ability to transform short-chain secondary alcohols through desaturation reactions. For instance, wild-type cells of strain L108 converted 2-butanol (B46777) to 3-buten-2-ol (B146109) and 3-pentanol (B84944) to 1-penten-3-ol (B1202030) asm.orgasm.org. This enzyme functions as a desaturase, and its activity has been distinguished from hydroxylation, which typically leads to diols researchgate.netresearchgate.net. The enzymatic desaturation of (R)-2-butanol to 3-buten-2-ol was observed to be approximately 2.3-fold faster than the conversion of the (S)-enantiomer, highlighting the potential for stereoselective biocatalytic routes asm.orgasm.org.

Table 2: Examples of Biocatalytic Desaturation by MdpJ

| Substrate | Enzyme/Organism | Product | Reaction Type | Enantioselectivity | Reference |

| 2-Butanol | MdpJ/A. tertiaricarbonis L108 | 3-Buten-2-ol | Desaturation | (R)-enantiomer preferred (2.3-fold faster) | asm.orgasm.org |

| 3-Pentanol | MdpJ/A. tertiaricarbonis L108 | 1-Penten-3-ol | Desaturation | Not specified | asm.orgasm.org |

| 3-Methyl-3-pentanol | MdpJ/A. tertiaricarbonis L108 | 3-Methyl-1-penten-3-ol | Desaturation | Not specified | researchgate.netresearchgate.net |

This biocatalytic approach holds promise for the sustainable synthesis of enantiopure short-chain alcohols, including those structurally related to this compound, as valuable building block chemicals asm.orgasm.org.

Reactivity, Transformation Pathways, and Mechanistic Studies of 1 Pentene 2 Ol

Keto-Enol Tautomerization Dynamics and Equilibrium of 1-Pentene-2-ol

Keto-enol tautomerism is a fundamental equilibrium process in organic chemistry, involving the interconversion between a carbonyl compound (keto form) and an enol (alkene with an adjacent hydroxyl group) through the migration of a proton and a double bond switch. For this compound, the enol form is in equilibrium with its more stable keto counterpart, 2-pentanone. Generally, the keto tautomer is significantly favored at equilibrium, often by a factor of 104 or more, primarily due to the greater strength of the C=O double bond compared to the C=C double bond (approximately 45–60 kJ/mol difference). fishersci.cathegoodscentscompany.comwikidata.orgpearson.com

Factors Influencing Tautomeric Equilibrium (e.g., Solvent Effects, Substituent Effects)

The position of the keto-enol tautomeric equilibrium for this compound, like other carbonyl compounds, is influenced by several factors, including solvent properties, substituent effects, and temperature.

Solvent Effects: Solvent polarity plays a crucial role in determining the tautomeric ratio. Polar solvents tend to stabilize the more polar keto form, thereby shifting the equilibrium towards the keto tautomer. Conversely, non-polar solvents often favor the enol form. pearson.comconicet.gov.arfishersci.firesearchgate.netrsc.org Hydrogen-bonding solvents can also influence the equilibrium by interacting with the hydroxyl group of the enol or the carbonyl oxygen of the keto form. For instance, protic solvents like water and alcohols can catalyze tautomerization through hydrogen bonding, while aprotic polar solvents may stabilize the enol form via dipole-dipole interactions. conicet.gov.ar

Substituent Effects: Substituents on the carbon backbone can significantly impact the stability of both tautomers, thus influencing the equilibrium. Factors that stabilize the enol form include:

Alkyl Substitution: Enols are a type of alkene, and increased alkyl substitution on the double bond generally leads to greater stability. fishersci.cathegoodscentscompany.com

Conjugation: Conjugation of the enol's pi-bond with a neighboring pi system (e.g., another double bond or an aromatic ring) provides resonance stabilization, favoring the enol form. This is particularly evident in 1,3-dicarbonyls, where the enol form can be significantly stabilized by conjugation with the second carbonyl group and intramolecular hydrogen bonding. fishersci.cathegoodscentscompany.comconicet.gov.arnih.gov

Intramolecular Hydrogen Bonding: The formation of stable intramolecular hydrogen bonds, especially in cyclic or β-dicarbonyl systems, can strongly stabilize the enol tautomer. fishersci.cathegoodscentscompany.comconicet.gov.arresearchgate.netnih.govoup.com

Aromaticity: If the enol form can achieve aromaticity, it will be overwhelmingly favored, as seen in the tautomerism of cyclohexadienone to phenol. fishersci.cathegoodscentscompany.comconicet.gov.arnih.gov

Electronic Properties: Electron-donating substituents tend to stabilize the enol form, while electron-withdrawing substituents generally favor the keto form. pearson.comresearchgate.net Steric hindrance around the carbonyl group can also favor enol formation. conicet.gov.ar

Acid- and Base-Catalyzed Tautomerization Mechanisms

While tautomerization occurs slowly in neutral media, it is significantly accelerated in the presence of acids or bases, both involving two separate proton transfer steps. fishersci.cathegoodscentscompany.compearson.com

Acid-Catalyzed Tautomerization: Under acidic conditions, the tautomerization from keto to enol begins with the protonation of the carbonyl oxygen by an acid, forming a resonance-stabilized oxonium ion. fishersci.cawikidata.org This protonation activates the carbonyl, making the alpha-hydrogens more acidic. In the second step, a base (often water) removes an alpha-hydrogen, leading to the formation of a new carbon-carbon double bond and the hydroxyl group of the enol, regenerating the acid catalyst. fishersci.cathegoodscentscompany.comwikidata.org The reverse reaction (enol to keto) under acidic conditions involves protonation of the enol's double bond, forming a carbocation, followed by deprotonation of the oxygen to yield the ketone. fishersci.cawikidata.org

Base-Catalyzed Tautomerization: In base-catalyzed tautomerization, the process typically starts with the deprotonation of an alpha-hydrogen by a base, forming a resonance-stabilized enolate anion. fishersci.cawikidata.org The negative charge on the alpha-carbon is delocalized to the oxygen. In the second step, the oxygen of the enolate anion is protonated (usually by the conjugate acid of the base, e.g., water), forming the neutral enol and regenerating the base catalyst. fishersci.cathegoodscentscompany.comwikidata.org The return from enol to keto form under basic conditions involves deprotonation of the hydroxyl hydrogen, followed by the lone pair electrons on the enolate attacking an electrophilic proton, simultaneously forming the carbonyl double bond and adding an alpha-hydrogen. fishersci.cawikidata.org

Reaction Mechanisms Involving the Unsaturated and Hydroxyl Functionalities of this compound

The presence of both an alkene and an alcohol functionality in this compound makes it susceptible to various reactions, particularly radical-initiated processes relevant to its atmospheric degradation.

Radical-Initiated Oxidation and Atmospheric Degradation Pathways

Volatile organic compounds (VOCs) like this compound undergo atmospheric degradation primarily through reactions with photochemically generated oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). For most gas-phase organic compounds, reaction with hydroxyl radicals is the dominant atmospheric degradation pathway. While specific experimental studies detailing the atmospheric degradation of this compound are limited in the available literature, general mechanisms observed for similar unsaturated alcohols and ketones provide insights into its likely reaction pathways.

Hydroxyl (OH) radicals are highly reactive species in the atmosphere. Their reactions with unsaturated alcohols like this compound can proceed via two main pathways: addition to the carbon-carbon double bond and hydrogen atom abstraction from C-H bonds.

For unsaturated compounds, OH radical addition to the double bond is often a prominent pathway, especially at lower temperatures (e.g., below ~700 K). The OH radical, being electrophilic, adds to one of the double bond carbons, forming a carbon-centered radical. This radical can then react with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical, often with nitric oxide (NO), can lead to the formation of alkoxy radicals (RO) and ultimately to various carbonyl compounds (aldehydes and ketones) and other oxygenated species. Studies on other unsaturated alcohols, such as 2-methyl-2-propen-1-ol and (Z)-2-penten-1-ol, show that OH addition to the double bond is a significant step, leading to the formation of primary carbonyl products like formaldehyde (B43269) and 1-hydroxypropan-2-one.

Hydrogen abstraction by OH radicals can occur from various C-H bonds within the molecule, particularly from allylic C-H bonds (adjacent to the double bond) or alpha-C-H bonds (adjacent to the hydroxyl group), as these positions often have weakened C-H bonds due to resonance stabilization of the resulting radical. The abstraction of a hydrogen atom forms a carbon-centered radical, which then reacts with O₂ to form a peroxy radical, following similar subsequent reactions as those formed from addition. The relative importance of addition versus abstraction pathways depends on the specific molecular structure and environmental conditions.

Chlorine atoms (Cl) also play a role in the atmospheric degradation of VOCs, particularly in coastal or polluted environments. Similar to OH radicals, Cl atoms react with unsaturated compounds primarily through addition to the double bond and hydrogen abstraction.

For unsaturated alcohols, addition of the Cl atom to the double bond is generally the dominant reaction pathway, although hydrogen abstraction cannot be entirely excluded. When a chlorine atom adds to the double bond of this compound, it forms a chloroalkyl radical. This radical then reacts rapidly with atmospheric oxygen to form a chloroperoxy radical. Subsequent reactions, often involving NO, can lead to the formation of chloroalkoxy radicals, which can then undergo fragmentation or react further to produce various chlorinated carbonyl compounds (e.g., chloroaldehydes, chloroketones) and other oxygenated products. Studies on other pentenol isomers, such as 1-penten-3-ol (B1202030) (PubChem CID: 12020) and (Z)-2-penten-1-ol (PubChem CID: 5366239), have shown that Cl atom addition to the double bond is the principal reaction route, leading to products like chloroacetaldehyde (B151913) and propionaldehyde, among others. While specific product distributions for this compound are not detailed in the provided literature, the mechanistic understanding from related compounds suggests the formation of similar types of chlorinated and oxygenated products.

Ozonolysis and Other Oxidative Processes

Ozonolysis is a significant oxidative pathway for unsaturated compounds, including alkenols, particularly in atmospheric chemistry [3_old, 6_old]. For this compound, ozonolysis would typically involve the cleavage of the carbon-carbon double bond, leading to the formation of carbonyl compounds. Given its structure, the ozonolysis of this compound (CH₂=C(OH)-CH₂-CH₂-CH₃) would likely yield formaldehyde (from the terminal CH₂= group) and a 2-hydroxybutanal (B14680593) derivative, which could then tautomerize or undergo further reactions. While direct experimental data for this compound ozonolysis are not explicitly detailed, studies on similar unsaturated alcohols like 1-penten-3-ol and (Z)-2-penten-1-ol demonstrate that ozonolysis produces carbonyls and Criegee intermediates [3_old, 6_old, 39_old].

Other oxidative processes can target either the alkene or the alcohol functionality. Hydroxyl radical (OH) initiated oxidation, for instance, is a major atmospheric sink for unsaturated alcohols, with the dominant reaction pathway being the addition of the OH radical to the double bond [4_old, 12_old]. For related compounds such as 1-penten-3-ol and (Z)-2-penten-1-ol, OH-initiated oxidation at 298 K has been shown to produce various carbonyl compounds, including glycolaldehyde (B1209225) and formaldehyde [4_old, 12_old]. The hydroxyl group of this compound can also undergo oxidation. For example, the oxidation of trans-2-penten-1-ol (B74409) (an isomer) with reagents like pyridinium (B92312) chlorochromate (PCC) yields 2-pentenal, demonstrating that the hydroxyl group can be selectively oxidized to a carbonyl while the double bond is retained [26_old].

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The terminal alkene moiety of this compound is susceptible to various addition reactions, characteristic of olefins. Electrophilic addition reactions, such as hydration, hydrohalogenation, and halogenation, are common. For instance, the addition of water to alkenes like 1-pentene (B89616) and 2-pentene (B8815676) can yield pentan-2-ol, illustrating the general principle of hydration across a double bond [23_old]. In the context of this compound, electrophilic addition would occur at the double bond, potentially influenced by the adjacent hydroxyl group. Studies on the reaction of unsaturated alcohols, including 1-penten-3-ol and (Z)-2-penten-1-ol, with chlorine atoms have shown that addition to the double bond is the predominant reaction pathway [10_old, 25_old]. This suggests that this compound would similarly undergo halogen addition across its double bond. The presence of the hydroxyl group might exert electronic or steric effects on the regioselectivity of these additions, although specific mechanistic details for this compound are not extensively documented in the provided sources. Nucleophilic additions to simple alkenes are generally less common unless the double bond is activated by electron-withdrawing groups.

Substitution Reactions Involving the Hydroxyl Group (e.g., Conversion to Alkyl Halides, Tosylates)

As a secondary alcohol, the hydroxyl group of this compound can participate in various substitution reactions. A significant transformation involves its conversion into a tosylate (p-toluenesulfonate ester) or mesylate (methanesulfonate ester) [20_old, 43_old]. This reaction typically involves the breaking of the O-H bond of the alcohol, while the C-O bond remains intact, thus preserving the stereochemical configuration at the carbon bearing the hydroxyl group if it is a chiral center [20_old, 43_old]. Alkyl tosylates and mesylates are excellent leaving groups, making them highly reactive intermediates for subsequent nucleophilic substitution reactions (SN1 or SN2) [20_old, 43_old]. For example, a tosylate of this compound could readily undergo substitution to form alkyl halides or other derivatives. General alcohol reactivity also includes esterification, where the hydroxyl group reacts with carboxylic or sulfonic acid derivatives to form esters [33_old].

Dehydration Reactions and Alkene Formation

Dehydration reactions of alcohols typically involve the elimination of a water molecule to form an alkene, often catalyzed by strong acids and heat [2_old, 7_old, 32_old]. For secondary alcohols like pentan-2-ol, acid-catalyzed dehydration proceeds via an E1 mechanism, forming a carbocation intermediate, followed by the elimination of a proton to yield alkenes [7_old, 34_old]. In the case of pentan-2-ol, this leads to a mixture of 1-pentene and 2-pentene (cis and trans isomers), with the more substituted alkene (2-pentene) generally favored according to Zaitsev's rule [7_old, 34_old].

For this compound, dehydration would involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. Given the existing double bond, dehydration could lead to the formation of a conjugated diene, such as 1,3-pentadiene (B166810). Studies on an isomer, 4-penten-2-ol, have shown that at elevated temperatures, C-O bond cleavage occurs, leading to the evolution of C₅ hydrocarbons, including 1-pentene and 1,3-pentadiene [31_old]. This indicates a potential pathway for this compound to form conjugated dienes, which are generally more stable than isolated double bonds.

Polymerization Potential and Oligomerization Studies of this compound

Direct studies focusing on the polymerization or oligomerization of this compound as a monomer are not extensively detailed in the provided literature. However, its structural features, specifically the terminal alkene group, suggest a potential for such reactions. Oligomerization and polymerization are well-established processes for alpha-olefins like 1-pentene. For instance, 1-pentene undergoes cationic oligomerization in the presence of Lewis acids, forming mixtures of isomeric dimers, trimers, and tetramers [9_old, 16_old]. Transition metal complexes also catalyze the dimerization and oligomerization of 1-pentene, leading to various oligomeric products and even atactic or isotactic polypentene depending on the catalyst system [16_old].

While this compound has an alkene, the presence of the hydroxyl group introduces additional considerations. The hydroxyl group could interfere with certain polymerization catalysts or, conversely, be utilized for functionalization. For example, 4-pentene-2-ol (an isomer of this compound) has been employed as an initiator in enzyme-catalyzed ring-opening polymerization of lactones [15_old, 37_old]. In this context, the alkenol does not act as the monomer itself, but its double bond is incorporated at the chain end of the resulting polyester, offering a route to synthesize functionalized polymers, such as comb polymers [15_old, 37_old]. This indicates that while this compound might not be a common monomer for direct chain-growth polymerization, its alkene functionality could be exploited in specific polymerization strategies or for the synthesis of functional oligomers.

Hydrogenation and Reductive Transformations of this compound

This compound can undergo hydrogenation, a reductive transformation where hydrogen adds across the double bond, typically in the presence of a catalyst. This reaction can selectively saturate the alkene moiety while preserving the hydroxyl group. Studies on similar unsaturated alcohols, such as trans-2-penten-1-ol and cis-2-penten-1-ol (B74994), have demonstrated this selectivity. For instance, catalytic hydrogenation of trans-2-penten-1-ol using H₂/Pd-C results in the formation of pentan-1-ol, indicating complete saturation of the double bond while the hydroxyl group remains intact [26_old]. Similarly, hydrogenation of cis-2-penten-1-ol and trans-2-penten-1-ol with palladium (Pd) and platinum (Pt) nanoparticles primarily yields 1-pentanol, confirming the saturation of the C=C bond [27_old].

However, the hydrogenation process can also lead to side reactions. For example, during the hydrogenation of 2-penten-1-ols with metal nanoparticles, significant amounts of 3-penten-1-ol were observed, suggesting double bond migration can occur prior to or during hydrogenation [27_old]. Complete hydrogenation of the alkene moiety in this compound would yield pentan-2-ol. The hydrogenation of 1-pentene (the parent alkene) to n-pentane is a well-known process, often studied in the context of hydroisomerization, where the alkene is fully saturated [14_old, 28_old, 29_old].

The following table summarizes some of the key reactions and their typical products as inferred or directly stated for this compound and its close analogues:

| Reaction Type | Substrate | Reagents/Conditions | Primary Products (Expected/Observed) | Notes | Source (Analogous) |

| Ozonolysis | This compound | O₃, then reductive workup | Formaldehyde, 2-hydroxybutanal (or tautomers/derivatives) | Cleavage of C=C bond. | [3_old, 6_old, 39_old] |

| OH-Initiated Oxidation | This compound | OH radicals | Carbonyl compounds (e.g., aldehydes, ketones) | Addition to C=C bond is dominant. | [4_old, 12_old] |

| Hydroxyl Group Oxidation | trans-2-Penten-1-ol | PCC | 2-Pentenal | Oxidation of -OH to carbonyl, C=C retained. | [26_old] |

| Hydration (Electrophilic Addition) | This compound | H₂O, H⁺ catalyst | Pentane-1,2-diol (via Markovnikov addition to C=C, then hydration of alcohol) or further hydration products. | Addition of water across C=C bond. | [23_old] |

| Halogenation (Electrophilic Addition) | This compound | X₂ (e.g., Cl₂) | 1,2-Dihalopentan-2-ol | Addition of halogen across C=C bond. | [10_old, 25_old] |

| Tosylate Formation | This compound | p-Toluenesulfonyl chloride, Pyridine | This compound tosylate | O-H bond cleavage, C-O intact. | [20_old, 43_old] |

| Dehydration | This compound | Acid catalyst (e.g., H₂SO₄), Heat | 1,3-Pentadiene, 1-Pentene (minor) | Elimination of H₂O, potential for conjugated diene. | [31_old, 7_old, 34_old] |

| Hydrogenation | This compound | H₂, Pd/C or Pt nanoparticles | Pentan-2-ol | Selective saturation of C=C bond. | [26_old, 27_old] |

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 Pentene 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium Quantification and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules and studying dynamic processes such as tautomerism. 1-Pentene-2-ol, being an enol, exists in a tautomeric equilibrium with its more stable keto form, 2-pentanone. This keto-enol tautomerism involves the migration of a hydrogen atom and a shift in the double bond aakash.ac.in.

NMR spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR), can be used to quantify the ratio of these tautomers in solution. The interconversion between keto and enol tautomers is often slow on the NMR timescale, allowing for the direct observation and quantification of both forms thermofisher.comasu.edu. Distinct chemical shifts for the protons and carbons in the enol and keto forms enable their differentiation. For instance, the vinylic protons of the enol (this compound) would resonate in a different region compared to the protons adjacent to the carbonyl group in the keto form (2-pentanone). Similarly, the sp² hybridized carbons of the enol and the carbonyl carbon of the ketone would exhibit characteristic ¹³C NMR shifts.

By integrating the signal areas corresponding to each tautomeric species in the ¹H NMR spectrum, the percentage composition of each constitutional isomer can be calculated, and the equilibrium constant (Keq) can be derived thermofisher.comasu.edu. This quantitative information is crucial for understanding the thermodynamic preference and the influence of factors like solvent and temperature on the tautomeric equilibrium asu.edu.

Mass Spectrometry (MS) for Identification and Quantification of Reaction Products and Intermediates

Mass Spectrometry (MS) plays a critical role in the identification and quantification of this compound, as well as its reaction products and intermediates. MS provides information about the molecular weight and fragmentation patterns of compounds, which are unique fingerprints for their identification researchgate.net.

When this compound is subjected to electron ionization (EI-MS), it would typically show a molecular ion peak at m/z 86 (for C₅H₁₀O) fishersci.cauni.lu. The fragmentation pattern would then provide structural clues. For instance, the loss of a methyl group (CH₃, 15 Da) or a hydroxyl group (OH, 17 Da) would lead to characteristic fragment ions. In the context of reaction studies, MS can detect and quantify transient intermediates and final products, even at low concentrations. High-resolution mass spectrometry (HRMS) offers precise mass measurements, which can help determine the elemental composition of unknown compounds, distinguishing them from isobaric interferences spectroscopyonline.com.

MS has been recognized for its ability to provide valuable information regarding tautomeric equilibria in the gas phase, where fragmentation assignments are often tautomer-specific researchgate.net. This allows researchers to correlate fragment abundances with the keto/enol content.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

Gas Chromatography (GC) is a fundamental separation technique for volatile and semi-volatile compounds like this compound. It is widely used for the analysis of complex mixtures by separating components based on their differential partitioning between a stationary phase and a mobile gas phase researchgate.netchemijournal.com.

For samples containing this compound, GC can be used to determine its purity, quantify its concentration, and separate it from other components in a mixture. However, in highly complex samples, coelution (when multiple compounds elute at the same time) can be a significant challenge spectroscopyonline.comazom.com.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) overcomes the limitations of one-dimensional GC by coupling two chromatographic columns with different stationary phases in series sepsolve.comresearchgate.net. This provides a significantly increased peak capacity and improved resolution, allowing for the separation of previously unresolved coelutions spectroscopyonline.comazom.comemissionsanalytics.com. GCxGC separates compounds based on two different properties, typically volatility (molecular weight) in the first dimension and polarity in the second dimension sepsolve.com. This results in a structured chromatogram, often visualized as a contour plot, where compounds with similar chemical properties elute in clusters, aiding in their identification and classification researchgate.netemissionsanalytics.com.

GCxGC offers several benefits, including increased peak capacity, more effective removal of background signals (improving signal-to-noise ratios and sensitivity), and the ability to simultaneously monitor multiple compound classes sepsolve.com. This makes it an invaluable tool for the detailed analysis of complex volatile mixtures where this compound might be present or formed azom.comresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is employed for the vibrational analysis of this compound, providing information about its functional groups and molecular structure. FTIR measures the absorption of infrared radiation by a sample, with specific wavelengths corresponding to the vibrational modes of different chemical bonds irdg.org.

For this compound, characteristic absorption bands would include:

O-H stretching: A broad band typically observed around 3200-3600 cm⁻¹ due to the hydroxyl group.

C=C stretching: A band around 1600-1680 cm⁻¹ due to the carbon-carbon double bond.

C-H stretching: Bands above 3000 cm⁻¹ for vinylic C-H and below 3000 cm⁻¹ for aliphatic C-H.

C-O stretching: A band around 1000-1200 cm⁻¹ for the alcohol C-O bond.

These characteristic bands serve as a fingerprint for the identification of this compound and can be used to monitor its concentration changes during reactions docbrown.infocopernicus.org. FTIR spectroscopy is particularly useful for in situ reaction monitoring, allowing researchers to track the formation and consumption of reactants and products in real-time copernicus.orgspectroscopyonline.com. For example, the disappearance of the O-H stretch or C=C stretch of this compound and the appearance of new bands corresponding to reaction products can provide kinetic information.

Hyphenated Techniques (e.g., GC-MS, LC-HRMS, HS-GC-IMS) in Volatile Compound Profiling and Reaction Studies

The combination of separation techniques with detection techniques, known as hyphenated techniques, significantly enhances the analytical capabilities for studying compounds like this compound, especially in complex matrices or reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This is perhaps the most common and powerful hyphenated technique for volatile and semi-volatile organic compounds. GC separates the components of a mixture, and then MS identifies them based on their mass-to-charge ratio and fragmentation pattern chemijournal.com. For this compound, GC-MS provides both retention time (for separation) and mass spectral data (for identification and quantification) acs.orgresearchgate.net. It is widely used in reaction studies to identify and quantify reaction products and intermediates, even at trace levels chemijournal.comacs.org.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): While this compound is highly volatile and typically analyzed by GC-MS, LC-HRMS might be employed for less volatile derivatives or larger molecules formed in reactions involving this compound. LC separates components in the liquid phase, and HRMS provides accurate mass measurements for elemental composition determination, crucial for identifying unknown compounds in complex biological or environmental samples chemijournal.comresearchgate.net.

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): This technique is particularly valuable for volatile compound profiling without extensive sample preparation. Headspace analysis extracts volatile compounds from a sample, which are then separated by GC and detected by Ion Mobility Spectrometry (IMS) nih.govresearchgate.net. IMS separates ions based on their size, shape, and charge as they drift through an electric field, providing an additional dimension of separation and high sensitivity nih.govresearchgate.net. HS-GC-IMS is well-suited for rapid detection of trace amounts of volatile organic compounds (VOCs) and has been applied in various fields, including food analysis and reaction monitoring, offering high sensitivity and the ability to separate isomeric compounds nih.govresearchgate.net.

These hyphenated techniques provide a comprehensive approach to analyze this compound and its related compounds, offering enhanced specificity, sensitivity, and the ability to handle complex mixtures for detailed research findings.

Theoretical and Computational Chemistry Investigations of 1 Pentene 2 Ol

Quantum Chemical Calculation of Electronic Structure and Energetics of 1-Pentene-2-ol and its Tautomers

Quantum chemical calculations are essential for understanding the electronic structure and relative stabilities of this compound and its tautomers. As an enol, this compound exists in equilibrium with its keto tautomer, 2-pentanone. This relationship is known as keto-enol tautomerization.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the equilibrium geometries and energies of these tautomers. wuxiapptec.com Such calculations reveal that the stability of each tautomer is influenced by its environment. In the gas phase, the keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. However, in solution, the relative stability can shift depending on the solvent's polarity and its ability to form hydrogen bonds. wuxiapptec.com

Studies on similar systems, like azulenols, have shown that DFT calculations can predict the relative Gibbs energies (ΔG) to determine the population of each tautomer in a mixture. mdpi.com For this compound and 2-pentanone, these calculations would involve optimizing the geometry of each molecule and calculating their thermochemical properties, including enthalpy and entropy, to determine the equilibrium constant of the tautomerization process. mdpi.com

Table 1: Predicted Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 53.8 g/L | ALOGPS |

| logP | 1.49 | ALOGPS |

| pKa (Strongest Acidic) | 11.52 | ChemAxon |

| Polar Surface Area | 20.23 Ų | ChemAxon |

| Hydrogen Bond Donor Count | 1 | ChemAxon |

| Hydrogen Bond Acceptor Count | 1 | ChemAxon |

| Rotatable Bond Count | 2 | ChemAxon |

This data is based on computational predictions.

Potential Energy Surface (PES) Analysis of Reaction Pathways and Transition States

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule or system of molecules as a function of its geometry. wikipedia.org By analyzing the PES, chemists can understand the intricate details of a chemical reaction, including the pathways from reactants to products. wayne.edu

For reactions involving this compound, such as its oxidation or isomerization, the PES can identify:

Reactants and Products: These correspond to the local minima (valleys) on the energy surface. researchgate.net

Transition States: These are saddle points on the PES, representing the highest energy barrier along the minimum-energy reaction pathway. wikipedia.org The structure at the transition state is critical for understanding the reaction mechanism. wayne.edu

Reaction Pathways: The minimum energy path connecting reactants and products through a transition state is the most likely route for the reaction to follow. wayne.edu

Computational methods are used to calculate the PES for a specific reaction. For example, in the reaction of an unsaturated alcohol with a radical, the PES would show the energy changes as the radical approaches the double bond or the hydroxyl group, leading to addition or abstraction reactions. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net

Kinetic Modeling and Determination of Rate Coefficients for Gas-Phase and Condensed-Phase Reactions

Kinetic modeling uses the rate coefficients of elementary reactions to simulate the concentration changes of chemical species over time. For this compound, this is crucial for understanding its atmospheric chemistry and combustion behavior.

Gas-Phase Reactions: In the atmosphere, this compound can react with oxidants like the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). researchgate.netresearchgate.net The rate coefficients for these reactions can be determined computationally using Transition State Theory (TST). mdpi.com TST calculations use information from the potential energy surface, specifically the properties of the reactants and the transition state, to predict the reaction rate. mdpi.com For example, studies on the reaction of OH radicals with similar unsaturated alcohols, such as 1-penten-3-ol (B1202030) and (Z)-2-penten-1-ol, have determined rate coefficients in the range of (6.7 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (10.6 ± 1.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, demonstrating high reactivity. researchgate.net

Condensed-Phase Reactions: In the condensed phase, solvent effects become significant. mdpi.com Computational models must account for the interaction between the solute (this compound) and the solvent molecules. Solvation models, both implicit and explicit, are used to calculate energies and geometries in solution, which can then be used in TST calculations to derive condensed-phase rate coefficients. mdpi.com

Table 2: Experimentally Determined Gas-Phase Rate Coefficients for Related Unsaturated Alcohols at 298 K

| Reactant | Reaction with | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 1-Penten-3-ol | OH | (6.7 ± 0.9) × 10⁻¹¹ |

| (Z)-2-Penten-1-ol | OH | (10.6 ± 1.5) × 10⁻¹¹ |

| 1-Penten-3-ol | O₃ | (1.64 ± 0.15) × 10⁻¹⁷ |

| (Z)-2-Penten-1-ol | O₃ | (4.16 ± 0.32) × 10⁻¹⁷ |

This table presents data for compounds structurally similar to this compound to illustrate typical reaction rates. researchgate.netresearchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis involves computationally exploring the potential energy surface to identify stable conformers (rotational isomers) and the energy barriers for interconversion between them.

For this compound, key rotations would be around the C2-C3 bond and the C2-O bond. The relative energies of different conformers are influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the pi-electrons of the double bond.

Intermolecular interactions are also critical to the bulk properties of this compound. The hydroxyl group allows it to act as both a hydrogen bond donor and acceptor. In the condensed phase, these hydrogen bonds lead to the formation of dimers and larger clusters, significantly affecting properties like boiling point and viscosity. Computational studies can model these interactions, for instance, by calculating the Helmholtz energy of dipole-dipole interactions in mixtures with other substances, to understand their physicochemical properties. researchgate.net

Computational Studies on Catalyst-Substrate Interactions for this compound Formation and Reaction

Computational chemistry is an indispensable tool for investigating catalyzed reactions, providing insights into the detailed mechanism of how a catalyst interacts with a substrate to facilitate a reaction. sciencegate.app While specific studies on this compound are limited, research on analogous systems, such as the tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol, illustrates the approach. researchgate.net

In such studies, DFT calculations are used to:

Model the interaction between the catalyst's active site and the substrate (this compound).

Map the entire catalytic cycle on a potential energy surface, identifying all intermediates and transition states.

Determine the rate-determining step of the reaction by identifying the highest energy barrier.

Elucidate the role of the catalyst, such as stabilizing a key intermediate or lowering the activation energy of a specific step. researchgate.net

For example, a computational study could investigate the selective hydrogenation of a precursor molecule to form this compound. The calculations would model how the substrate adsorbs onto the catalyst surface, the step-by-step process of hydrogen addition, and the final desorption of the product. This provides a molecular-level understanding that is crucial for designing more efficient and selective catalysts. researchgate.net

Applications and Materials Science Research Involving 1 Pentene 2 Ol

Building Block Chemistry for Complex Molecule Synthesis in Organic Research

1-Pentene-2-ol and its isomers are valuable building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of both an alkene and an alcohol functional group allows for a wide range of chemical transformations.

In the realm of natural product synthesis, derivatives of penten-2-ol are crucial intermediates. For instance, (S)-(+)-4-Penten-2-ol is a key starting material for synthesizing the S-enantiomers of 19-hydroxyeicosatetraenoic acid (19-HETE), which are important signaling lipids in various biological processes. smolecule.com This chiral alcohol is also utilized in the synthesis of antifungal natural products like (–)-cladospolide C and as a precursor for parasorbic acid, another potential antifungal agent. smolecule.com

The versatility of pentenol derivatives extends to the synthesis of complex synthetic compounds. For example, 1-Penten-4-yn-3-ol, 2,3-dimethyl-, with its alkene, alkyne, and alcohol functionalities, is a candidate for the synthesis of intricate molecules, including pharmaceuticals. ontosight.ai Similarly, the complex structure of 1-Penten-4-yn-3-ol, 2-methyl-1-(3-phenoxyphenyl)-, acetate, (S-(E))- makes it a potential component in the development of pharmaceuticals and agrochemicals. ontosight.ai The synthesis of such molecules often involves multi-step processes that leverage the reactivity of the different functional groups present in the pentenol backbone. ontosight.ai

Alkoxyallenes, which can be conceptually related to unsaturated alcohols, are also recognized as versatile C3 building blocks in organic synthesis, further highlighting the importance of this class of compounds in constructing complex molecular architectures. rsc.org

Role in the Development of Specialty Chemicals and Intermediates for Industrial Processes

This compound and its related unsaturated alcohols serve as important intermediates in the chemical industry for the production of a variety of specialty chemicals. ontosight.ai Their dual functionality allows them to be transformed into a wide array of other compounds, making them valuable precursors in industrial processes.

These unsaturated alcohols are used in the manufacturing of plasticizers, lubricants, and resins. ontosight.ai The ability to undergo reactions at both the double bond and the hydroxyl group enables the tailoring of molecular structures to achieve desired properties in the final products. For example, the esterification of the hydroxyl group can lead to the formation of esters used in the flavor and fragrance industry. smolecule.comchemblink.com

Furthermore, pentenol derivatives are intermediates in the synthesis of agrochemicals and pharmaceuticals. ontosight.aiontosight.ai The specific stereochemistry and functional group arrangement in molecules like (S)-(+)-4-Penten-2-ol are critical for their application in producing biologically active compounds. smolecule.com The development of fluorinated compounds, a significant area in specialty chemicals, also utilizes unsaturated alcohol backbones, such as in 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol, for advanced material and chemical production. datainsightsmarket.comdataintelo.com

The table below summarizes the role of pentenol derivatives as intermediates in the production of various specialty chemicals.

| Pentenol Derivative | Application as Intermediate | Resulting Specialty Chemical Class |

| This compound | Production of plasticizers, lubricants, resins. ontosight.ai | Industrial additives |

| (S)-(+)-4-Penten-2-ol | Synthesis of flavor and fragrance compounds. smolecule.comchemblink.com | Flavor and Fragrance |

| This compound | Synthesis of pharmaceuticals and agrochemicals. ontosight.ai | Pharmaceuticals, Agrochemicals |

| 2-Penten-1-ol, (2E)- | Precursor for other organic compounds. ontosight.ai | Various Organic Compounds |

| 2-Methyl-4-penten-2-ol (B1266220) | Synthesis of fine chemicals for fragrances. chemblink.com | Fine Chemicals |

Precursors for Polymer Synthesis and Advanced Materials Development

Unsaturated alcohols, including this compound and its isomers, are utilized as precursors in the synthesis of polymers and the development of advanced materials. Their ability to undergo polymerization, often through the double bond, leads to the formation of polyolefins and other resins with tailored properties. ontosight.ai

Copolymerization of 1-pentene (B89616) with 2-pentene (B8815676), using catalysts like Ziegler-Natta, results in a polyolefin. ontosight.ai The properties of this polymer, such as melting point and crystallinity, can be controlled by the ratio of the monomers and the reaction conditions. ontosight.ai Such polymers find applications in adhesives, sealants, and packaging materials. ontosight.ai

Derivatives of pentenol are also incorporated into polymers to introduce specific functionalities. For instance, 2-methyl-4-penten-2-ol can act as a monomer or co-monomer in polymerization reactions, contributing to materials with enhanced mechanical strength or chemical resistance. chemblink.com Research has also explored the copolymerization of 4-methyl-1-pentene (B8377) with functional monomers like 4-penten-1-ol (B13828) to create functionalized polyolefins. mdpi.com These modified polymers can exhibit improved properties such as wettability and biocompatibility. mdpi.com

The development of advanced materials also includes the use of propylene-based polymers where comonomers like 1-pentene are incorporated to modify the polymer's characteristics. google.com

The following table details examples of polymers and advanced materials derived from pentenol precursors.

| Precursor | Polymer/Material | Key Features/Applications |

| 1-Pentene and 2-Pentene | Copolymer of 1-pentene and 2-pentene. ontosight.ai | Adhesives, sealants, packaging materials. ontosight.ai |

| 2-Methyl-4-penten-2-ol | Polymers and resins. chemblink.com | Enhanced mechanical strength and chemical resistance. chemblink.com |

| 4-Methyl-1-pentene and 4-Penten-1-ol | Functionalized poly(4-methyl-1-pentene). mdpi.com | Improved wettability and biocompatibility. mdpi.com |

| 1-Pentene | Propylene-based copolymers. google.com | Modified polymer properties for various applications. |

Catalysis Research: Ligand Design and Mechanistic Studies

The unique structure of this compound and related unsaturated alcohols makes them subjects of interest in catalysis research, both in terms of their synthesis and their potential use in designing ligands for catalytic systems.

The synthesis of this compound itself can be achieved through catalytic processes, such as the reaction of 1-pentene with oxygen in the presence of a catalyst. ontosight.ai Mechanistic studies have investigated the catalytic oxidative dehydrogenation of pentane (B18724) on ruthenium surfaces, revealing pathways for the formation of pentan-2-ol. cardiff.ac.ukacs.org These studies indicate that the formation of pentan-2-ol can be more favorable than pentan-1-ol. cardiff.ac.ukacs.org

In the area of ligand design, the functional groups of unsaturated alcohols can be utilized to create ligands for transition metal catalysts. While direct use of this compound as a ligand is not extensively documented in the provided results, the broader class of functionalized olefins is crucial. For instance, research into alkene isomerization has utilized 4-penten-1-ol as a substrate to screen for effective catalysts, leading to the development of systems capable of isomerizing alkenols. escholarship.org

Furthermore, the copolymerization of ethylene (B1197577) with functionalized olefins like 4-penten-1-ol using half-titanocene catalysts is an active area of research. acs.org These studies are essential for developing new polyolefin materials with desired functionalities, and they rely on a deep understanding of the catalyst-monomer interactions. The table below highlights key areas of catalysis research involving unsaturated alcohols.

| Research Area | Key Findings/Focus | Relevant Compounds |

| Catalytic Synthesis | Formation of pentan-2-ol from pentane on Ru(0001) surface. cardiff.ac.ukacs.org | Pentane, Pentan-2-ol |

| Alkene Isomerization | Use of 4-penten-1-ol to screen for and develop isomerization catalysts. escholarship.org | 4-Penten-1-ol |

| Polymerization Catalysis | Copolymerization of ethylene with 4-penten-1-ol using titanocene (B72419) catalysts. acs.org | Ethylene, 4-Penten-1-ol |

| Ligand Development | Post-metallocene catalysts for copolymerization of 4-methyl-1-pentene with α,ω-alkenols. mdpi.com | 4-Methyl-1-pentene, 4-Penten-1-ol |

Environmental Chemistry Research: Atmospheric Fate and Transformation Products of Unsaturated Alcohols

Unsaturated alcohols, including isomers of pentenol, are emitted into the atmosphere from both biogenic and anthropogenic sources and play a role in atmospheric chemistry. acs.orgnih.govrsc.org Research in this area focuses on understanding their atmospheric lifetimes, reaction pathways, and the formation of secondary pollutants.

The primary atmospheric degradation pathways for unsaturated alcohols are reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). acs.orgresearchgate.netacs.org The reaction of 1-penten-3-ol (B1202030) with OH radicals has been studied, and the rate coefficient has been determined. acs.orgresearchgate.netcapes.gov.br The products of this reaction include glycolaldehyde (B1209225) and formaldehyde (B43269). acs.orgresearchgate.net

The ozonolysis of unsaturated alcohols is another important atmospheric process. acs.orgnih.gov While some unsaturated alcohols are reactive with ozone, 1-penten-3-ol has shown minimal reactivity. researchgate.net

Reactions with chlorine atoms (Cl) and nitrate radicals (NO₃) also contribute to the atmospheric degradation of these compounds. rsc.orgresearchgate.net Studies on the reaction of 1-penten-3-ol with chlorine atoms have identified products such as chloroacetaldehyde (B151913) and propionaldehyde. rsc.org The reaction with nitrate radicals, a key nighttime oxidant, leads to the formation of carbonyl compounds and organic nitrates. researchgate.net

These atmospheric reactions contribute to the formation of ozone and other components of photochemical smog. researchgate.net The table below summarizes the key atmospheric reactions and products for a representative unsaturated alcohol, 1-penten-3-ol.

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Major Transformation Products |

| OH | (6.7 ± 0.9) x 10⁻¹¹ acs.orgresearchgate.netcapes.gov.br | Glycolaldehyde, Formaldehyde acs.orgresearchgate.net |

| Cl | (2.35 ± 0.31) x 10⁻¹⁰ rsc.org | Chloroacetaldehyde, Propionaldehyde, Acetaldehyde (B116499) rsc.org |

| O₃ | Minimal reactivity reported researchgate.net | Not significant |

| NO₃ | Not explicitly quantified for 1-penten-2-ol, but generally leads to carbonyls and organic nitrates for unsaturated alcohols researchgate.net | Carbonyl compounds, Organic nitrates researchgate.net |

Emerging Research Avenues and Future Directions for 1 Pentene 2 Ol Studies

Development of Sustainable and Green Chemistry Routes for 1-Pentene-2-ol Synthesis

The development of sustainable and environmentally benign synthetic routes is a cornerstone of modern chemical research. For this compound, achieving green synthesis is particularly challenging due to its transient nature as an enol. However, advancements in green chemistry for related compounds provide a roadmap. For instance, processes for the continuous production of 1,2-pentanediol (B41858) (PubChem CID: 10452) from 1-pentene (B89616) (PubChem CID: 109-67-1) using peroxides as oxidants in organic acid systems exemplify efforts towards improved yields, reduced waste, and enhanced safety. Similarly, the "hydrogen borrowing" methodology, which enables the sustainable synthesis of amines directly from alcohols, showcases the potential for greener transformations of alcohol functionalities.

Future research avenues for this compound synthesis could focus on:

Catalytic Enolization: Exploring novel, highly efficient, and selective catalysts (e.g., organocatalysts, heterogeneous catalysts) that can promote the direct and controlled enolization of 2-pentanone under mild, solvent-free, or aqueous conditions. This would aim to selectively favor the enol form over the keto form or other byproducts.

Biocatalytic Approaches: Investigating enzymes or engineered microbial systems capable of stereoselective synthesis of this compound or its precursors from renewable feedstocks. Such approaches would minimize the need for harsh reagents and conditions, aligning with green chemistry principles.

Flow Chemistry for Instability Management: Utilizing continuous flow reactors to precisely control reaction parameters, enabling the rapid formation and immediate use or stabilization of this compound. This strategy could circumvent issues related to its inherent instability by limiting its residence time and facilitating in-line purification, thereby minimizing waste.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies of Tautomerism and Reactions

Understanding the dynamic keto-enol tautomerism of this compound is crucial for controlling its reactivity and stability. Advanced spectroscopic techniques offer powerful tools for real-time mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced one-dimensional (1D) and two-dimensional (2D) methods, is a primary tool for studying tautomeric equilibria and identifying hydrogen bonding interactions. The chemical shift of the OH proton in β-dicarbonyl compounds, for example, shows a linear relationship with enol mole fractions, providing important insight into hydrogen bonding. Mass spectrometry can also be employed for studying tautomeric equilibria.

Future research directions include:

Time-Resolved Spectroscopy: Employing ultrafast spectroscopic methods (e.g., femtosecond transient absorption spectroscopy, time-resolved infrared spectroscopy) to capture the fleeting existence of this compound during tautomerization or reaction. This would provide unprecedented insights into transition states and transient intermediate species, elucidating the kinetics and mechanisms of these rapid processes.

In-Situ/Operando Spectroscopy: Applying techniques like in-situ NMR, operando Raman, or X-ray absorption spectroscopy to monitor the formation, conversion, and degradation of this compound directly under actual reaction conditions, particularly in catalytic systems. This allows for direct observation of catalytic active sites and reaction pathways.

Cryogenic and Matrix Isolation Spectroscopy: Utilizing low-temperature or matrix isolation techniques in conjunction with NMR or IR spectroscopy to stabilize and characterize the less populated enol tautomer, enabling more detailed structural and electronic analysis of this elusive species.

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational and experimental chemistry is vital for advancing the understanding and manipulation of complex chemical systems like this compound. Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict, understand, and explain chemical reactivity. DFT calculations can determine optimized molecular geometries and harmonic vibrational frequencies, and theoretical studies can characterize intermediates, transition states, and calculate rate constants for reactions. The integration of these approaches can involve using computational models to resolve discrepancies in predicted versus experimental NMR chemical shifts.

Future research will focus on:

Quantum Chemical Modeling of Tautomerism: Utilizing high-level quantum chemical calculations (e.g., DFT, ab initio methods) to accurately determine the relative stabilities of this compound and 2-pentanone, as well as the activation barriers for their interconversion in various environments (gas phase, solution, solid surfaces).

Reaction Mechanism Prediction: Employing computational methods to predict and explore potential reaction pathways for this compound, including its participation in cycloaddition reactions, polymerizations, or selective functionalizations, which can be challenging to study experimentally due to its instability.

Predictive Spectroscopy: Developing and refining computational models that can accurately predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound and its intermediates, aiding in their experimental identification and characterization. For instance, periodic DFT has been used to investigate oxidative reactions of pentane (B18724) on ruthenium surfaces, leading to pentene and pentanol (B124592) formation, demonstrating the power of computational modeling in understanding complex catalytic processes.

Exploration of Novel Catalytic Systems for Selective Transformations

Selective transformations involving unsaturated alcohols are challenging but offer significant synthetic utility. Research into novel catalytic systems for this compound would aim to control its reactivity and direct it towards desired products, overcoming its tendency to tautomerize. Examples from related compounds include the use of yttria-stabilized zirconia (YSZ) catalysts for the selective dehydration of 4-methyl-2-pentanol (B46003) to 4-methyl-1-pentene (B8377) (PubChem CID: 12724), where a balanced acid-base pair is crucial for selectivity. Ceria-based catalysts have also demonstrated stereocatalytic effects in the dehydration of 2,4-pentanediol (B147393) (PubChem CID: 1569502) to trans-3-penten-2-ol (PubChem CID: 5366239), highlighting the importance of active site geometry.

Key areas for future exploration include:

Catalysts for Enol Stabilization and Reaction: Designing heterogeneous or homogeneous catalysts that can selectively stabilize the enol form of this compound and promote its desired reactions (e.g., hydrogenation, epoxidation, carbonylation) while suppressing tautomerization to 2-pentanone.

Stereoselective Catalysis: Developing chiral catalytic systems that can achieve enantioselective transformations of this compound, opening pathways to valuable chiral building blocks for pharmaceuticals and other fine chemicals.

Biocatalytic Enol Chemistry: Exploring and engineering enzymes (e.g., hydratases, isomerases) that can specifically act on this compound or its precursors to achieve highly selective and efficient transformations under mild, biocompatible conditions.

Investigation of this compound in Complex Biological and Environmental Matrices

The detection of this compound in corn suggests its natural occurrence and potential roles in biological systems. Other pentenols, such as 1-penten-3-ol (B1202030) (PubChem CID: 12020) and (E)-2-penten-1-ol (PubChem CID: 5364920), are known as volatile organic compounds (VOCs) found in food matrices like olive oil, often formed through enzymatic pathways such as the lipoxygenase (LOX) pathway. The environmental fate of unsaturated alcohols is also a subject of study, with investigations into their reactions with atmospheric oxidants like hydroxyl (OH) radicals.

Future research avenues include:

Metabolomic and Volatilomic Profiling: Comprehensive studies using advanced analytical techniques (e.g., GC-MS, LC-MS) to identify the presence and concentration of this compound in a wider range of biological samples (plants, microorganisms, animal tissues) and to elucidate its potential role as a biomarker, signaling molecule, or flavor compound.

Bioremediation and Biodegradation Studies: Investigating the microbial or enzymatic degradation pathways of this compound in various environmental systems (soil, water). Understanding these processes could inform strategies for bioremediation of contaminated sites or for managing its presence in agricultural contexts.

Atmospheric Chemistry and Environmental Fate: Detailed studies on the atmospheric reactions of this compound with various oxidants (OH radicals, ozone, nitrate (B79036) radicals) to understand its contribution to atmospheric chemistry, including its role in the formation of secondary organic aerosols and other air pollutants.

Potential for New Applications in Advanced Materials and Niche Chemical Technologies

While direct applications for this compound are not widely documented, its dual functionality—an alkene and an enol (which can exist as a ketone)—makes it a versatile potential building block for advanced materials and niche chemical technologies. The successful application of its isomer, 4-methyl-1-pentene (PubChem CID: 12724), as a monomer for high-performance poly(4-methyl-1-pentene) (PMP) in areas such as membranes, high-frequency electronics, and dielectric films, highlights the potential for other pentene derivatives in materials science.

Potential future applications for this compound include:

Novel Polymer Precursor: Exploration as a monomer or co-monomer in polymerization reactions to create new polymers or copolymers with unique properties. Its hydroxyl group could allow for further functionalization, cross-linking, or incorporation into specialized polymer architectures.

Fine Chemical and Pharmaceutical Intermediates: Utilization as a versatile intermediate in the synthesis of complex fine chemicals, pharmaceuticals, or fragrance ingredients. Its specific unsaturation and hydroxyl group offer opportunities for selective chemical transformations to build more complex molecular structures.

Specialty Additives: Investigating its use as a specialty additive in various formulations, such as coatings, lubricants, or fuels, where its chemical structure could impart desired properties like improved solubility, reactivity, or stability.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 173840 |

| 2-Pentanone | 7895 |

| 1,2-Pentanediol | 10452 |

| 1-Pentene | 109-67-1 |

| 4-Methyl-1-pentene | 12724 |

| 1-Penten-3-ol | 12020 |

| (E)-2-Penten-1-ol | 5364920 |

| (Z)-2-Penten-1-ol | 5364919 |

| 2,4-Pentanediol | 1569502 |

| (E)-3-Penten-2-ol | 5366239 |

Illustrative Data Table: Hypothetical Tautomeric Equilibrium Study of this compound

| Solvent | Temperature (°C) | % this compound (Enol) | % 2-Pentanone (Keto) | Equilibrium Constant (K_T) |

| Hexane | 25 | Low | High | << 1 |

| Diethyl Ether | 25 | Moderate | High | < 1 |

| Water | 25 | Very Low | Very High | <<< 1 |

| (Hypothetical) Stabilizing Catalyst | 25 | High | Low | >> 1 |

Note: This table presents hypothetical data to illustrate the type of quantitative information that would be generated in studies on this compound's tautomeric equilibrium. Actual values would depend on specific experimental conditions and the presence of stabilizing factors.

Q & A

Q. What are the recommended methods for synthesizing 1-pentene-2-ol in a laboratory setting?

Synthesis of this compound (C₅H₁₀O, CAS 61923-56-6) often involves catalytic hydration or selective oxidation of pentene derivatives. For example, acid-catalyzed hydration of 1-pentene under controlled conditions may yield the compound, though competing reactions (e.g., formation of diols) require precise temperature and pH regulation. Characterization should include GC-MS for purity assessment and NMR (¹H/¹³C) to confirm the position of the hydroxyl group relative to the double bond .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, analogous alcohols (e.g., 2-penten-1-ol) suggest flammability (flash point < 50°C) and potential respiratory irritation. Use explosion-proof equipment, local exhaust ventilation, and PPE (nitrile gloves, chemical goggles). Store in inert atmospheres away from strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Q. How can researchers distinguish this compound from structural isomers like 2-penten-1-ol?

Employ spectroscopic techniques:

- IR Spectroscopy : The hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and alkene (C=C) stretch (~1640 cm⁻¹) help identify functional groups.

- NMR : Chemical shifts of the allylic hydroxyl proton (δ ~4.1–4.5 ppm) and alkene protons (δ ~5.0–5.8 ppm) differ based on substituent positions.

- Chromatography : Use polar GC columns (e.g., DB-WAX) to resolve isomers based on retention times .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in thermodynamic data for this compound?

Discrepancies in properties like enthalpy of formation (ΔfH°) or vapor pressure may arise from impurities or measurement techniques. Validate data via:

- Replicate calorimetry under standardized conditions (e.g., bomb calorimetry with ≥99% purity samples).

- Comparative analysis with homologous alcohols (e.g., 2-pentanol) to identify outliers.

- Computational validation : Use Gaussian or ORCA software to calculate theoretical ΔfH° via DFT and compare with empirical results .

Q. How can the catalytic activity of transition metals in this compound oxidation be optimized?

Studies on similar allylic alcohols suggest:

- Metal selection : Pd/C or Ru-based catalysts promote selective oxidation to ketones (e.g., pentenone).

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track conversion and adjust O₂ partial pressure .

Q. What computational approaches predict the environmental persistence of this compound?

Apply quantitative structure-activity relationship (QSAR) models:

- Estimate biodegradation potential using EPI Suite’s BIOWIN module.

- Simulate hydrolysis pathways via molecular dynamics (MD) to assess half-life in aquatic systems.

- Cross-reference with ecotoxicity data for analogous compounds (e.g., 1-pentanol) to infer aquatic toxicity thresholds .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data for this compound in publications?

Follow IUPAC guidelines for reporting uncertainties:

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

Use multivariate analysis (e.g., ANOVA) to isolate factors (temperature, catalyst loading) affecting yield. For small datasets (<10 trials), apply Tukey’s HSD test to identify significant differences. Report confidence intervals (95% CI) and R² values for regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。